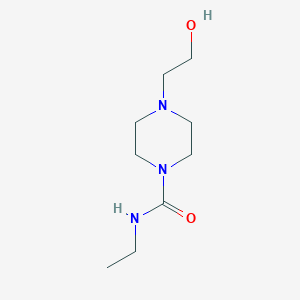

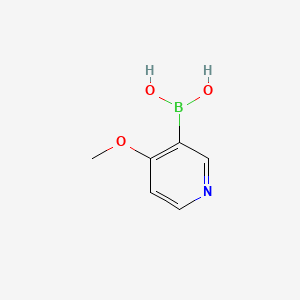

![molecular formula C5H5N5 B1303138 [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine CAS No. 5915-16-2](/img/structure/B1303138.png)

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine

Vue d'ensemble

Description

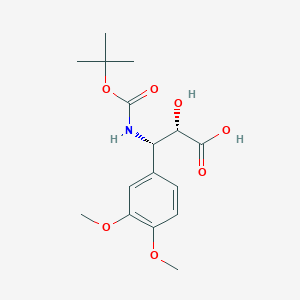

“[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine” is a non-naturally occurring small molecule . It has a CAS Number of 5915-16-2 and a molecular weight of 135.13 . The IUPAC name for this compound is [1,2,4]triazolo[1,5-a]pyrimidin-7-amine .

Synthesis Analysis

The synthesis of several heterocyclic compounds of the [1,2,4]triazolo[1,5-a]pyrimidine-7-one class has been described . The structure of these compounds was proven using NMR spectroscopy and HPLC-MS spectrometry . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .

Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold presents four different families of isomers . Among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Applications De Recherche Scientifique

Antibacterial Applications

The triazolopyrimidine scaffold has been identified as a potent structure in the development of new antibacterial agents. The presence of the [1,2,4]triazolo[1,5-a]pyrimidine moiety has been associated with compounds exhibiting strong antibacterial properties. Researchers are exploring this compound’s potential to inhibit bacterial growth and combat antibiotic-resistant strains, which is a growing concern in global health .

Antifungal Efficacy

Similar to its antibacterial properties, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine shows promise as an antifungal agent. Its mechanism involves disrupting the cell wall synthesis of fungi, leading to potential treatments for fungal infections that are difficult to manage with current medications .

Antiviral Activity

This compound also plays a role in antiviral research. Scientists are investigating its efficacy in inhibiting viral replication. The triazolopyrimidine derivatives have shown activity against a range of viruses, suggesting a broad spectrum of antiviral applications, which is particularly relevant in the context of emerging viral diseases .

Anticancer Potential

The anticancer potential of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is being actively researched. It has been found to exhibit cytotoxic effects against various cancer cell lines. The compound’s ability to interfere with cancer cell proliferation and induce apoptosis makes it a candidate for developing new oncology drugs .

Antiparasitic Uses

In the realm of parasitology, [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine derivatives have been evaluated for their antiparasitic activities. They have shown potential in treating diseases caused by parasites, such as malaria, by affecting the parasites’ life cycle and metabolism .

Cardiovascular Research

The compound’s role in cardiovascular research is linked to its vasodilatory effects. It has been studied for its potential to act as a cardiovascular vasodilator, which could lead to new treatments for conditions like hypertension and other heart-related diseases .

Mécanisme D'action

Target of Action

The primary target of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine is the enzyme Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids .

Mode of Action

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine interacts with its target, Acetolactate synthase, by inhibiting its activity . This inhibition disrupts the biosynthesis of branched-chain amino acids, leading to a deficiency of these essential amino acids in the organism .

Biochemical Pathways

The inhibition of Acetolactate synthase by [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine affects the biosynthesis pathway of branched-chain amino acids . This disruption can lead to downstream effects such as protein synthesis impairment and growth inhibition, given the essential role of these amino acids in protein synthesis and other metabolic processes .

Result of Action

The molecular and cellular effects of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine’s action primarily revolve around the disruption of branched-chain amino acid biosynthesis . This disruption can lead to a deficiency of these essential amino acids, impairing protein synthesis and potentially inhibiting growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine. Factors such as pH, temperature, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its target, Acetolactate synthase . .

Propriétés

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-4-1-2-7-5-8-3-9-10(4)5/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOXCEADXSTZKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C(=NC=N2)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376975 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine | |

CAS RN |

5915-16-2 | |

| Record name | [1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives interesting for antimalarial drug development?

A1: These compounds show promise in targeting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHOD) []. This enzyme is crucial for the parasite's pyrimidine biosynthesis, a pathway essential for its survival. By inhibiting PfDHOD, these compounds can potentially disrupt parasite growth and multiplication, offering a potential avenue for new antimalarial therapies.

Q2: How do these compounds interact with PfDHOD at a molecular level?

A2: While specific interaction details require further investigation, in silico docking studies have demonstrated that various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives exhibit favorable binding affinities towards PfDHOD []. These studies suggest potential interactions within the enzyme's active site, potentially hindering its catalytic activity. Further research, including co-crystallization studies, could provide a clearer picture of the binding mode and key interactions.

Q3: Beyond antimalarial activity, have other biological activities been explored for these compounds?

A3: Yes, research indicates that certain derivatives, particularly those with specific substitutions on the triazolopyrimidine core and the phenyl ring, demonstrate potent anticancer activity []. This activity stems from a unique interaction with tubulin, a protein crucial for cell division. Interestingly, these compounds don't directly compete with paclitaxel for binding sites on tubulin but instead appear to function through a distinct mechanism, inhibiting the binding of vinca alkaloids []. This novel interaction profile makes them particularly interesting for overcoming resistance mechanisms often observed with conventional tubulin-targeting agents.

Q4: Can you elaborate on the structure-activity relationships observed for these compounds?

A4: Research has unveiled specific structural modifications that significantly impact the activity and potency of these compounds. For instance, a (1S)-2,2,2-trifluoro-1-methylethylamino or 2,2,2-trifluoroethylamino group at the 5-position of the triazolopyrimidine core is crucial for potent anticancer activity []. Additionally, the presence of fluorine atoms at specific positions on the phenyl ring, particularly those ortho to the triazolopyrimidine core, significantly enhances activity. Furthermore, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group at the para position of the phenyl ring appear to be optimal for anticancer activity []. These insights highlight the importance of meticulous structural optimization in tailoring the biological activity of these compounds.

Q5: What computational methods have been employed to study these compounds?

A5: Molecular docking simulations have been instrumental in understanding the binding modes and affinities of various [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives with target proteins like PfDHOD []. These simulations provide valuable insights into the potential interactions within the binding site and can guide the design of new compounds with improved potency.

Q6: Have crystal structures of these compounds bound to their targets been solved?

A6: Yes, crystal structures are available for several [, , ]triazolo[1,5-a]pyrimidin-7-amine derivatives bound to dihydroorotate dehydrogenase (DHODH) from different species, including Plasmodium falciparum, human, and rat [, , ]. These structures provide detailed information about the binding interactions and can be valuable for structure-based drug design efforts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

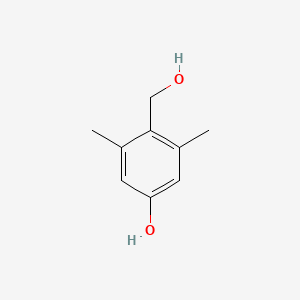

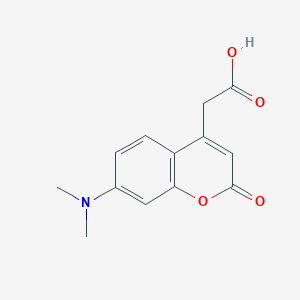

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B1303078.png)

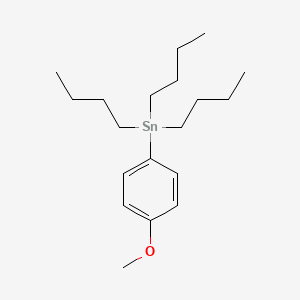

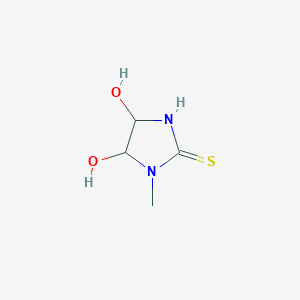

![2,2-Dimethyl-4-(2-oxiranyl)tetrahydrofuro-[3,4-d][1,3]dioxole](/img/structure/B1303080.png)

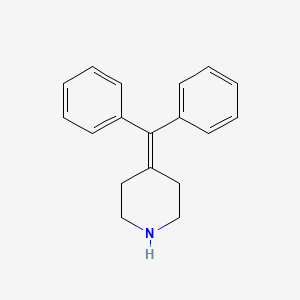

![5,6-Dihydrobenzo[h]quinazolin-2-amine](/img/structure/B1303086.png)